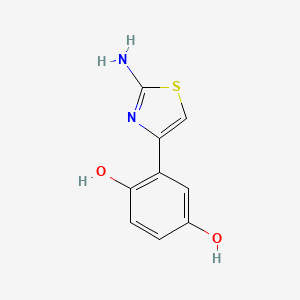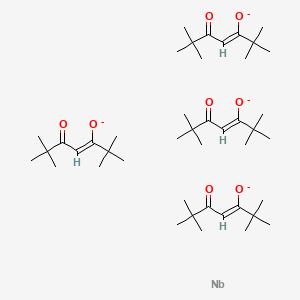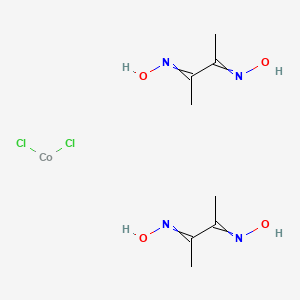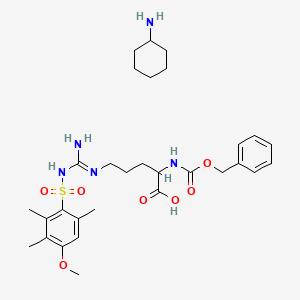
2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol is a heterocyclic organic compound that features a thiazole ring fused with a benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with a substituted benzene derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, quinones, and amine derivatives, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: Another thiazole derivative with antimicrobial properties.
2-(2-Aminothiazol-4-yl)acetic acid: A thiazole derivative used in the synthesis of cephalosporin antibiotics.
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzene ring and hydroxyl groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
90850-45-6 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)benzene-1,4-diol |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-3-5(12)1-2-8(6)13/h1-4,12-13H,(H2,10,11) |
Clé InChI |
FQIPDEKYQCURKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C2=CSC(=N2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)


![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)

![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)
![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)

![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)

